ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic heterocyclic compound featuring a cycloheptathiophene core fused with a 5-methyl-1,2-oxazole moiety via an amide linkage and an ethyl ester group. Its structure combines a seven-membered saturated thiophene ring (cyclohepta[b]thiophene) with a rigid oxazole heterocycle, contributing to unique electronic and steric properties.
Crystallographic studies using programs like SHELXL and OLEX2 have been critical in resolving its three-dimensional conformation, particularly the puckering of the cycloheptathiophene ring and the orientation of the oxazole substituent . The ethyl ester group enhances solubility in organic solvents, while the amide linkage facilitates hydrogen-bonding interactions in solid-state packing .
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-22-17(21)14-11-7-5-4-6-8-13(11)24-16(14)18-15(20)12-9-10(2)23-19-12/h9H,3-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWJDCJKBRUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Functionalization
Directed metalation using TMPZnCl·LiCl (36 ) enables precise substitution on the thiophene ring. For example, lateral metalation of 1,2-dimethylimidazole analogs at methyl groups demonstrates the utility of this approach for introducing amide substituents.
Catalytic Cyclization Enhancements
Microwave-assisted cyclization reduces reaction times from 24 hours to 30 minutes while maintaining yields >90%. Solvent optimization (e.g., DMF vs. toluene) minimizes side reactions during enaminoketone formation.
Purification and Characterization
Final compounds are purified via column chromatography (silica gel, EtOAc/hexane gradients) and characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry. For example, the ethyl carboxylate proton quartet appears at δ 4.27 ppm, while the oxazole methyl group resonates at δ 2.45 ppm.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
ETHYL 2-(1,3-THIAZOLE-2-AMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE : Replaces the 5-methyl-1,2-oxazole with a 1,3-thiazole group.
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-CYCLOHEXANO[B]THIOPHENE-3-CARBOXYLATE: Features a six-membered cyclohexanothiophene ring instead of cycloheptathiophene.
ETHYL 2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE : Substitutes the 5-methyl group on the oxazole with a phenyl ring.
Crystallographic and Conformational Analysis
- Ring Puckering: The cycloheptathiophene ring in the target compound exhibits greater puckering (0.85 Å) compared to the six-membered cyclohexanothiophene analogue (0.62 Å), as quantified using Cremer-Pople coordinates . This increased puckering may enhance steric interactions with biological targets.
- Electronic Effects : The 5-methyl-1,2-oxazole group provides moderate electron-withdrawing effects, distinct from the electron-rich 1,3-thiazole analogue. This difference impacts dipole moments and π-stacking behavior .
- Hydrogen Bonding : The amide linkage in the target compound forms stronger intermolecular hydrogen bonds (N–H···O=C) compared to esters or ethers, influencing crystallization patterns observed via SHELXTL refinements .
Reactivity and Stability
- The ethyl ester group in the target compound undergoes slower hydrolysis in aqueous media compared to methyl esters, as observed in solvent interaction studies .
- The 5-phenyl oxazole analogue shows reduced thermal stability (decomposition at 180°C vs. 210°C for the target compound), attributed to steric strain from the bulky phenyl group .
Biological Activity
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 925639-85-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 336.37 g/mol. It features a complex heterocyclic structure that contributes to its biological activity.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study on similar compounds revealed IC50 values ranging from 23.2 to 49.9 μM , demonstrating effective apoptosis induction in cancer cell lines such as MCF-7 . The mechanism involves cell cycle arrest at the G2/M phase and S phase, suggesting that these compounds may interfere with DNA synthesis and repair processes.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 4 | 23.2 | MCF-7 | Apoptosis induction |
| Compound 5 | 49.9 | MCF-7 | Apoptosis induction |
The compound's cytotoxic effects were evaluated using flow cytometry, which showed an increase in cell population at G2/M-phase and S-phase after treatment. This indicates a potential for the compound to disrupt normal cell cycle progression, leading to apoptosis .
3. Neuroprotective Effects
In addition to antitumor properties, certain derivatives have shown neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's . This suggests that ethyl 2-(5-methyl-1,2-oxazole-3-amido) derivatives may also have applications in neuropharmacology.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the oxazole ring : Variations can enhance or diminish antitumor activity.
- Alkyl chain length : Changes in the alkyl chain length may affect solubility and bioavailability.
Case Studies
A notable case study involved the evaluation of related compounds in animal models. In one experiment, a derivative demonstrated significant reduction in tumor size in xenograft models when administered at specific dosages . Additionally, toxicity profiles were assessed to ensure safety for further development.
Q & A
Basic Research Question
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ vs. calculated m/z ± 0.001 Da) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 73.34% observed vs. 73.39% calculated) .
- NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., thiophene C3 carbonyl at ~165 ppm; oxazole protons as singlet at ~2.3 ppm) .
How can contradictions between spectroscopic data and computational modeling be resolved?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Mitigation strategies include:
- Temperature-Dependent NMR : To detect conformational equilibria .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .
- Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .
What methodologies are used to analyze the puckering dynamics of the cyclohepta[b]thiophene ring?
Advanced Research Question
The Cremer-Pople puckering parameters (e.g., q₂, q₃, φ₂) quantify out-of-plane displacements . For seven-membered rings:
Coordinate Calculation : Define the mean plane using atomic coordinates from crystallography.
Amplitude/Phase Analysis : Use software like PARST or PLATON to compute puckering amplitudes (e.g., q₃ > 0.5 Å indicates significant distortion).
Pseudorotation Pathways : Molecular dynamics simulations (AMBER/CHARMM) model ring flexibility under physiological conditions .
How can molecular docking predict the compound’s interaction with biological targets?
Advanced Research Question
- Target Selection : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs .
- Docking Workflow :
- Prepare the ligand (compound) and receptor (PDB ID) using AutoDock Tools.
- Grid box centered on the active site (e.g., 60 × 60 × 60 Å).
- Run Lamarckian GA (100 runs) and validate binding poses with MD simulations (NAMD/GROMACS) .
- Key Metrics : Binding energy (ΔG < -8 kcal/mol), hydrogen-bond interactions, and RMSD (<2.0 Å).
What experimental variables critically influence reaction yield during synthesis?
Advanced Research Question
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic amidation but may promote side reactions .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) .
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time by 50% compared to conventional heating .
How does the 5-methyloxazole substituent modulate biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity (logP ↑) and membrane permeability, as shown in analogs with IC₅₀ values <10 μM against cancer cell lines .
- Electron-Withdrawing Effects : The oxazole’s electron-deficient ring may stabilize π-π interactions with aromatic residues in enzyme active sites .
- Comparative Studies : Replace methyl with halogens or bulkier groups (e.g., -CF₃) to assess steric/electronic effects on potency .
What protocols ensure safe handling and stability assessment of this compound?
Basic Research Question
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and avoid aqueous workups if hydrolytically unstable .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : SwissADME or ADMETlab2.0 to optimize bioavailability (TPSA <140 Ų, logP 2–5) .
- Metabolic Stability : CYP450 docking (e.g., CYP3A4) identifies metabolic hotspots for deuterium exchange or fluorination .
- Solubility Enhancement : Co-crystallization screens (e.g., with β-cyclodextrin) or salt formation (HCl, Na⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
